1-Tert-butyl-4-tetradecylcyclohexane
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Overview
Description
1-Tert-butyl-4-tetradecylcyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It features a cyclohexane ring substituted with a tert-butyl group at the first position and a tetradecyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4-tetradecylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and process optimization techniques ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-tetradecylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1-Tert-butyl-4-tetradecylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying steric effects and conformational analysis in disubstituted cyclohexanes.
Biology: Investigated for its potential as a hydrophobic ligand in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials with specific hydrophobic properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-tetradecylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. The tert-butyl and tetradecyl groups contribute to the compound’s overall hydrophobicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. These interactions can influence the compound’s biological activity and its potential use in various applications.
Comparison with Similar Compounds
- 1-tert-Butyl-4-methylcyclohexane
- 1-tert-Butyl-4-ethylcyclohexane
- 1-tert-Butyl-4-methylenecyclohexane
Comparison: 1-Tert-butyl-4-tetradecylcyclohexane is unique due to the presence of a long tetradecyl chain, which significantly enhances its hydrophobicity compared to other similar compounds with shorter alkyl chains
Properties
CAS No. |
820233-07-6 |
---|---|
Molecular Formula |
C24H48 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
1-tert-butyl-4-tetradecylcyclohexane |
InChI |
InChI=1S/C24H48/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(21-19-22)24(2,3)4/h22-23H,5-21H2,1-4H3 |
InChI Key |
MCNDNXYKTXHLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
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